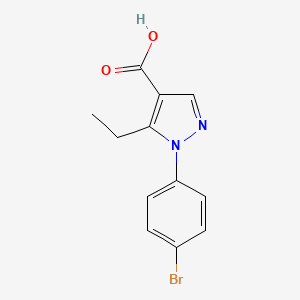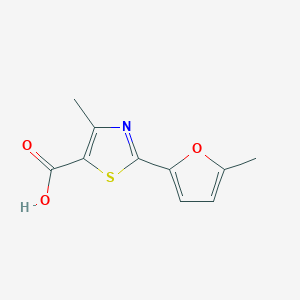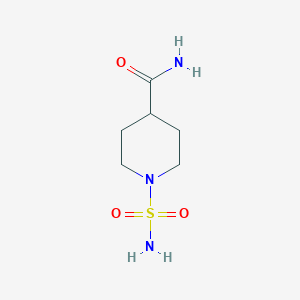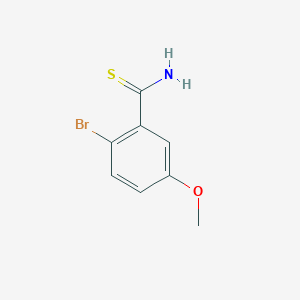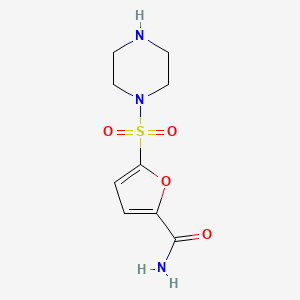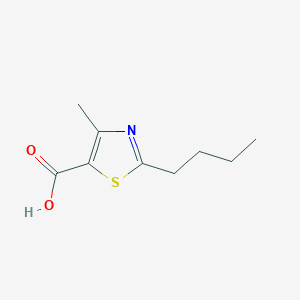
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
概要
説明
The compound “3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and one oxygen and nitrogen each . The 5-amino-2-methoxyphenyl group suggests the presence of an aromatic ring with amino and methoxy substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 5-amino-2-methoxyphenyl compound with a precursor to the oxazolidinone ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would consist of an oxazolidinone ring attached to a phenyl ring via a carbon atom. The phenyl ring would have amino and methoxy substituents at the 5th and 2nd positions, respectively .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group (-NH2) is a common site for reactions such as acylation or alkylation. The methoxy group (-OCH3) could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some predictable properties might include polarity, solubility, and reactivity. For example, the presence of an amino group might increase the compound’s polarity and solubility in water .科学的研究の応用
Monoamine Oxidase Inhibitors
Oxazolidinone derivatives, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO) type A and B, showing significant selectivity towards MAO-A. These compounds, by inhibiting MAO, could potentially be applied in the treatment of depression and other neurological disorders (Mai et al., 2002).
Antibacterial Agents
Oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp. These findings indicate their potential use as novel antibacterial agents, especially for treating multidrug-resistant bacterial infections (Zurenko et al., 1996).
Synthons for Chiral Molecules
Oxazolidinones, such as trans-5-benzyloxy-4-methoxy-2-oxazolidinones and trans-4,5-dimethoxy-2-oxazolidinones, have been identified as versatile synthons for the preparation of optically pure α-amino aldehydes and α-amino acids. These chiral synthons are valuable for synthesizing bioactive compounds and pharmaceuticals (Morita et al., 2001).
Corrosion Inhibitors
Compounds with oxazolidinone frameworks have been explored for their potential as corrosion inhibitors. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown high efficiency in inhibiting mild steel corrosion in hydrochloric acid medium. This suggests their application in protecting metals from corrosion in industrial settings (Bentiss et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-3-2-7(11)6-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEOHFUSTGPSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
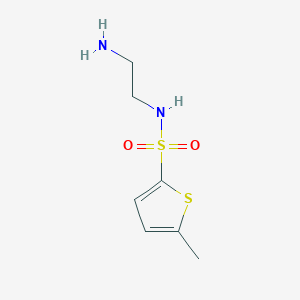
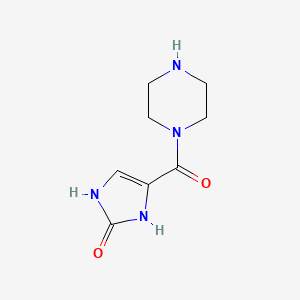
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
